4-Benzyl-4,5,6,7-tetrahydro-1h-indole-2-carboxylic acid methyl ester
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Overview
Description
4-Benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-Benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with cyclohexanone in the presence of a suitable catalyst can yield the desired indole derivative . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-Benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site . Additionally, its ability to interact with cellular pathways makes it a potential candidate for drug development .
Comparison with Similar Compounds
Similar compounds to 4-Benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid methyl ester include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
What sets this compound apart is its unique benzyl substitution, which enhances its binding affinity and specificity for certain biological targets .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 4-benzyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-20-17(19)16-11-14-13(8-5-9-15(14)18-16)10-12-6-3-2-4-7-12/h2-4,6-7,11,13,18H,5,8-10H2,1H3 |
InChI Key |
ZDEVLCXDOAWARF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCCC2CC3=CC=CC=C3 |
Origin of Product |
United States |
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